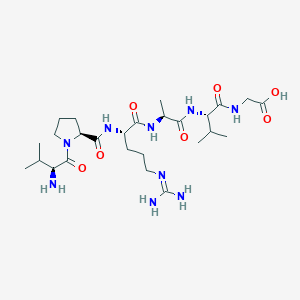
Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- is a peptide compound composed of six amino acids: glycine, L-valine, L-proline, L-arginine, L-alanine, and L-valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- does not contain these amino acids.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this compound lacks cysteine residues.
Substitution: Peptides can undergo substitution reactions, where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while substitution can yield peptides with altered sequences and properties.
Scientific Research Applications
Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Glycine, L-valyl-L-prolyl-L-glutamate: Another peptide with similar amino acid composition but different sequence and properties.
L-alanyl-L-valine: A dipeptide with simpler structure, used to study peptide interactions and stability.
L-valyl-L-alanine: Another dipeptide with distinct properties and applications in research.
Biological Activity
Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- is a complex peptide composed of several amino acids, each contributing to its biological activity. This article explores the biological functions, mechanisms of action, and research findings related to this peptide.
Structure and Composition
The peptide consists of six amino acids:
- Glycine (Gly)
- L-Valine (Val)
- L-Proline (Pro)
- L-Arginine (Arg)
- L-Alanine (Ala)
- L-Valine (Val)
This sequence imparts unique structural properties that influence its biological roles.
The biological activity of this peptide can be attributed to several mechanisms:
- Nitric Oxide Production : L-Arginine is a well-known precursor for nitric oxide (NO), which plays a critical role in vasodilation and cardiovascular health. The presence of L-Arginine in the peptide suggests potential cardiovascular benefits through enhanced NO synthesis.
- Cell Signaling : The peptide may interact with various cell surface receptors and intracellular signaling pathways, influencing processes such as cell growth, differentiation, and metabolism.
- Angiotensin-Converting Enzyme Inhibition : Similar peptides have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity, which is beneficial for maintaining normal blood pressure levels. This effect has been observed in related tripeptides like L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) .
Case Studies and Experimental Data
- Cardiovascular Effects :
- Safety and Toxicology :
-
Peptide Stability and Synthesis :
- The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), which ensures high purity and stability for biological applications. The specific sequence contributes to its solubility and bioactivity.
Comparative Analysis of Related Peptides
Properties
CAS No. |
642410-24-0 |
|---|---|
Molecular Formula |
C26H47N9O7 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H47N9O7/c1-13(2)19(27)25(42)35-11-7-9-17(35)23(40)33-16(8-6-10-30-26(28)29)22(39)32-15(5)21(38)34-20(14(3)4)24(41)31-12-18(36)37/h13-17,19-20H,6-12,27H2,1-5H3,(H,31,41)(H,32,39)(H,33,40)(H,34,38)(H,36,37)(H4,28,29,30)/t15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
FMTVPALXUREDOO-TXTPUJOMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















